molecular formula C3H5ClN4O2S B2870310 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride CAS No. 1692269-93-4

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride

Cat. No.: B2870310
CAS No.: 1692269-93-4
M. Wt: 196.61
InChI Key: ZQGCOASDPPIOQJ-UHFFFAOYSA-N
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Description

2-(1H-1,2,3,4-Tetrazol-1-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a tetrazole substituent. The tetrazole ring, a nitrogen-rich heterocycle, imparts significant electron-withdrawing properties, enhancing the reactivity of the sulfonyl chloride group (-SO₂Cl). This compound is primarily utilized in organic synthesis as a sulfonating agent, particularly in the preparation of sulfonamides or sulfonate esters. Its molecular formula is C₃H₄ClN₄O₂S, with a molecular weight of 195.6 g/mol (calculated). The tetrazole moiety contributes to its stability under acidic conditions and may influence its crystalline packing, as observed in structurally analogous compounds .

Properties

IUPAC Name

2-(tetrazol-1-yl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN4O2S/c4-11(9,10)2-1-8-3-5-6-7-8/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGCOASDPPIOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692269-93-4
Record name 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride
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Preparation Methods

The synthesis of 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonamide with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common reagents used in these reactions include thionyl chloride for the initial synthesis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound are explored for their potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The tetrazole ring can interact with biological targets through hydrogen bonding and electrostatic interactions, which can influence its biological activity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of sulfonyl chloride derivatives depend heavily on the substituent attached to the sulfonyl group. Below is a comparative analysis with structurally related compounds from available

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
2-(1H-1,2,3,4-Tetrazol-1-yl)ethane-1-sulfonyl chloride C₃H₄ClN₄O₂S 195.6 N/A Tetrazole substituent; high nitrogen content, electron-withdrawing effects.
2-(2,2-Difluorocyclopentyl)ethane-1-sulfonyl chloride C₇H₁₁ClF₂O₂S 240.7 EN300-736796 Difluorocyclopentyl group; fluorination enhances lipophilicity and stability.
5-(1,2-Thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate C₆H₄N₂O₃S 184.2 EN300-736797 Thiazol-oxadiazole hybrid; dual heterocyclic system with conjugated π-bonds.

Key Findings:

Reactivity :

  • The tetrazole derivative exhibits higher reactivity toward nucleophiles (e.g., amines) compared to the difluorocyclopentyl analog due to the electron-withdrawing nature of the tetrazole ring .
  • Fluorinated analogs like 2-(2,2-difluorocyclopentyl)ethane-1-sulfonyl chloride demonstrate improved thermal stability, making them suitable for high-temperature reactions.

Applications :

  • Tetrazole-containing sulfonyl chlorides are preferred in medicinal chemistry for synthesizing bioactive sulfonamides, leveraging their metabolic stability .
  • Thiazol-oxadiazole hybrids (e.g., 5-(1,2-thiazol-5-yl)-1,3,4-oxadiazole-2-carboxylate) are often used in agrochemicals due to their photostability and pesticidal activity.

Crystallography :

  • Structural analogs with bulky substituents (e.g., difluorocyclopentyl) exhibit distinct crystalline packing patterns, as analyzed via SHELX-based refinements .

Biological Activity

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial activity, and its role in drug design, based on various research findings.

The compound features a tetrazole ring, which is known for its diverse biological activities. Tetrazoles are often utilized in drug development due to their ability to mimic carboxylic acids and their involvement in various biochemical pathways.

Cytotoxicity Studies

Research has demonstrated that derivatives of tetrazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving 2-(1H-1,2,3,4-tetrazol-1-yl) derivatives showed promising results against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines. The cytotoxicity was assessed using the MTT assay, revealing a dose-dependent response with IC50 values indicating effective inhibition of cell proliferation .

CompoundCell LineIC50 (µM)
2-(1H-tetrazol-1-yl) derivativeA43112.5
2-(1H-tetrazol-1-yl) derivativeHCT11615.0

Antimicrobial Activity

The antimicrobial potential of tetrazole derivatives has also been evaluated. In vitro studies indicated that compounds containing the tetrazole moiety exhibited activity against a range of bacteria and fungi. For example, certain derivatives showed effectiveness against Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

MicroorganismMIC (µg/mL)
Klebsiella pneumoniae32
Staphylococcus aureus16
Candida albicans64

The biological activity of this compound is thought to be linked to the inhibition of specific enzymes or pathways involved in cell proliferation and microbial growth. Molecular docking studies have suggested that these compounds may interact with key receptors or enzymes critical for cellular functions .

Case Studies

Several case studies highlight the therapeutic potential of tetrazole derivatives:

  • Anticancer Activity : A study explored the synthesis of various tetrazole derivatives and their anticancer properties. One derivative demonstrated an IC50 value of 10 µM against breast cancer cells (MCF-7), indicating strong anticancer activity .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of a series of tetrazole-based compounds. Results showed that one compound effectively inhibited the growth of Escherichia coli at an MIC of 8 µg/mL, suggesting its potential as a lead compound for antibiotic development .

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